[(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Ethylidene-1-azabicyclo[222]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate is a complex organic compound with a unique structure that combines a bicyclic azabicyclo[222]octane core with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the azabicyclo[2.2.2]octane core through a series of cyclization reactions. This core is then functionalized with the quinoline moiety using a Friedel-Crafts alkylation reaction. The final step involves the acetylation of the resulting intermediate to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the azabicyclo[2.2.2]octane core can interact with various enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-2-furamide
- 1-Azabicyclo[2.2.2]octane
- 1,4-Diazabicyclo[2.2.2]octane
Uniqueness
[(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate is unique due to its combination of a bicyclic azabicyclo[2.2.2]octane core and a quinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[(5-ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate |
InChI |
InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,16,21-22H,8,10-11,13H2,1-3H3 |
InChI Key |
UVUZUZKZOWNTJI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.